molecular formula C14H25N3O B034862 6-Amino-5-decyl-4-pyrimidinol CAS No. 103980-49-0

6-Amino-5-decyl-4-pyrimidinol

Cat. No.: B034862
CAS No.: 103980-49-0
M. Wt: 251.37 g/mol
InChI Key: XCLZRDFROBRPRA-UHFFFAOYSA-N
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Description

6-Amino-5-decyl-4-pyrimidinol is a heterocyclic compound with the molecular formula C14H25N3O It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-decyl-4-pyrimidinol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a decyl-substituted urea or guanidine, with a carbonyl compound like formamide or formic acid. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under elevated temperatures to facilitate the formation of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-decyl-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of halogenated, alkylated, or arylated derivatives.

Scientific Research Applications

6-Amino-5-decyl-4-pyrimidinol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Amino-5-decyl-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

6-Amino-5-decyl-4-pyrimidinol can be compared with other similar pyrimidine derivatives, such as:

    6-Amino-5-methyl-4-pyrimidinol: This compound has a shorter alkyl chain, which may affect its solubility and biological activity.

    6-Amino-5-ethyl-4-pyrimidinol: The ethyl group provides different steric and electronic properties compared to the decyl group.

    6-Amino-5-phenyl-4-pyrimidinol: The phenyl group introduces aromaticity, which can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its long alkyl chain, which can enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity and efficacy in certain applications.

Properties

IUPAC Name

4-amino-5-decyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-2-3-4-5-6-7-8-9-10-12-13(15)16-11-17-14(12)18/h11H,2-10H2,1H3,(H3,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLZRDFROBRPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=C(N=CNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146180
Record name 4-Pyrimidinol, 6-amino-5-decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103980-49-0
Record name 4-Pyrimidinol, 6-amino-5-decyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103980490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinol, 6-amino-5-decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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